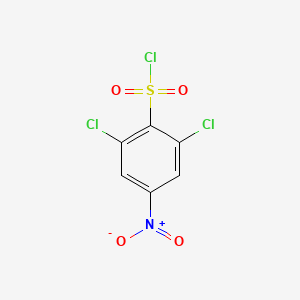

![molecular formula C17H17ClFNO B2597514 8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2189498-18-6](/img/structure/B2597514.png)

8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

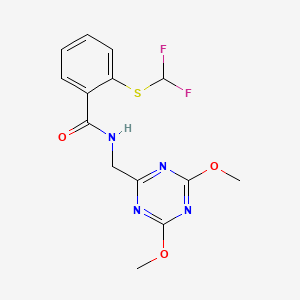

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of “8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” is complex, with a central 8-azabicyclo[3.2.1]octane scaffold . This structure is a key component of many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . These include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .科学的研究の応用

Synthetic Methodologies and Chemical Reactions

- Fluorination Techniques : The development of N-F-type electrophilic reagent families, such as 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts, demonstrates effectiveness in the fluorination of diverse organic substrates, including phenyl-substituted olefins and aromatic compounds, under mild conditions (G. Lal, 1993).

- Intermolecular Reactions : Studies on endo-tricyclo[3.2.1.0(2,4)]oct-8-ylidene, a foiled carbene intermediate, revealed its interaction with carbonyl compounds, indicating a nuanced mechanism involving bimolecular nucleophilic addition and pinacolic rearrangement (I. Apeland et al., 2015).

- Cycloaddition and Oxidation : The oxidation of 2-phenyl-1-oxa-9-azabicyclo[4.3.0]nonane with m-chloroperoxybenzoic acid was explored, providing insights into regioselective reactions and product formation (W. Carruthers et al., 1990).

Chemical Properties and Analysis

- Structural Studies : X-ray diffraction studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione highlighted its molecular and crystal structure, showing inter- and intramolecular hydrogen bonding patterns (H. R. Manjunath et al., 2011).

- Derivatization for Amine Determination : A derivatization method using 3-Azabicyclo[3.3.0]octane for the determination of amines in an alkaline medium was developed, showcasing a novel approach for amine content analysis in aqueous solutions (C. Duriche et al., 1999).

作用機序

Target of Action

The “8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” compound features an 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.

Biochemical Pathways

Without specific information on the compound, it’s challenging to identify the exact biochemical pathways it affects. Tropane alkaloids, which share a similar core structure, are known to affect various biochemical pathways .

特性

IUPAC Name |

(2-chloro-4-fluorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO/c18-16-9-12(19)3-6-15(16)17(21)20-13-4-5-14(20)8-11(7-13)10-1-2-10/h3,6,9,13-14H,1-2,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZWMXHOVYLMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2C(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2597433.png)

![[5-(3-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2597434.png)

![7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2597435.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2597437.png)

![6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B2597450.png)